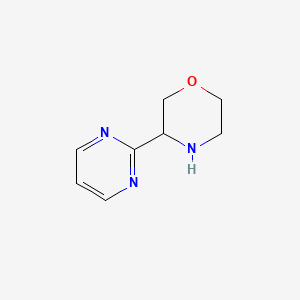
3-(Pyrimidin-2-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-YL)morpholine is a heterocyclic compound that features both a pyrimidine ring and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of the pyrimidine ring, a fundamental structure in nucleic acids, and the morpholine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-YL)morpholine typically involves the reaction of pyrimidine derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with morpholine under basic conditions. For example, 2-chloropyrimidine can be reacted with morpholine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrimidin-2-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF or other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
3-(Pyrimidin-2-YL)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Pyrimidin-2-YL)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine: A similar compound used as a lead in the development of PI3K/mTOR inhibitors.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with significant antitumor activity.
Uniqueness
3-(Pyrimidin-2-YL)morpholine is unique due to its dual-ring structure, combining the properties of both pyrimidine and morpholine. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-pyrimidin-2-ylmorpholine |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(11-3-1)7-6-12-5-4-9-7/h1-3,7,9H,4-6H2 |
Clé InChI |
QOGGTBYBDSEURH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


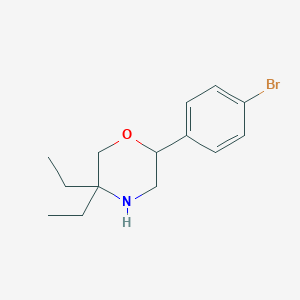
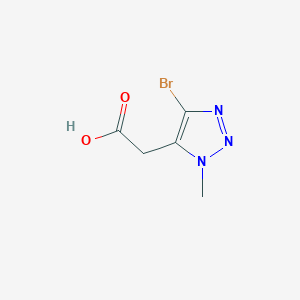
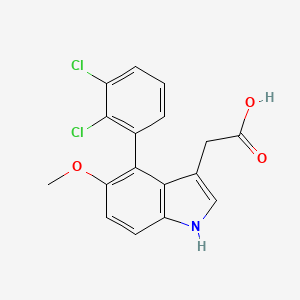

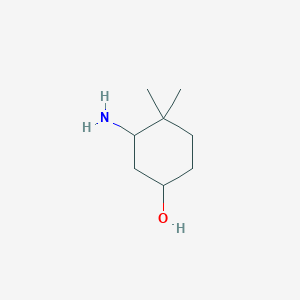
![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)


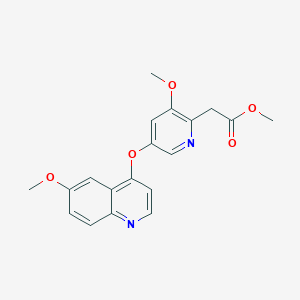
![2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13078475.png)
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
